Acetylseco hemicholinium-3-bromide

Description

Historical Context and Discovery of Hemicholinium (B97416) Analogs

The journey to understanding the inhibition of acetylcholine (B1216132) synthesis began in the mid-20th century. The synthesis of hemicholiniums in 1954 marked a significant milestone, providing researchers with the first tools to inhibit the production of ACh. umich.edu Hemicholinium-3 (B1673050) (HC-3), the prototype of this series, became a widely studied compound. taylorandfrancis.com It functions by blocking the high-affinity uptake of choline (B1196258), the essential precursor for ACh synthesis. wikipedia.orgumich.edu This action effectively reduces the amount of ACh available for neurotransmission. umich.edu The development of analogs, including Acetylseco hemicholinium-3-bromide, represented further efforts to refine these research tools, seeking compounds with different pharmacological profiles. taylorandfrancis.comnih.gov

Significance of Cholinergic System Modulation in Research

The cholinergic system is deeply implicated in a vast array of physiological and cognitive processes. umich.edu Its modulation is a critical area of research for understanding and potentially treating a range of neurological and psychiatric conditions. The central cholinergic system, in particular, plays a vital role in fundamental aspects of attention and cortical information processing. umich.edu Dysfunction in cholinergic signaling is a hallmark of several neurodegenerative diseases. For instance, the cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons contributes significantly to the cognitive decline seen in patients. Consequently, compounds that can selectively modulate the cholinergic system are invaluable for studying the underlying mechanisms of these disorders and for exploring potential therapeutic strategies.

Overview of this compound as a Research Probe

This compound, the acetylated open-ring analog of hemicholinium-3, was developed as a novel tool for neuropharmacological studies. taylorandfrancis.comnih.gov Its primary significance lies in its distinct mechanism of action compared to its parent compound, HC-3. While HC-3 primarily inhibits the high-affinity choline transporter, research has shown that this compound acts as an inhibitor of choline acetyltransferase (ChAc), the enzyme directly responsible for the synthesis of ACh from choline and acetyl-CoA. taylorandfrancis.com

In comparative studies, this compound has been demonstrated to be more potent in reducing brain ACh levels and is less toxic than HC-3. taylorandfrancis.com These characteristics make it a particularly useful probe for investigating the direct effects of ChAc inhibition on neuronal function and behavior, allowing for a more precise dissection of the cholinergic system's role in various neurobiological processes. taylorandfrancis.com

Detailed Research Findings

Research has elucidated the specific effects of this compound on the cholinergic system. In vitro studies using rat brain homogenates have demonstrated its inhibitory action on choline acetyltransferase (ChAc). Kinetic analyses revealed that this compound is a mixed inhibitor with respect to acetyl-CoA and a competitive inhibitor with respect to choline. In contrast, hemicholinium-3 showed no direct inhibitory effect on ChAc activity in these assays. taylorandfrancis.com

In vivo experiments have further substantiated the compound's mechanism of action. When administered intraventricularly to rats, both this compound and HC-3 were found to reduce total brain acetylcholine content. However, this compound was more effective at lower doses. taylorandfrancis.com A key finding was the differential impact on the incorporation of radiolabeled choline into acetylcholine. This compound drastically reduced the incorporation of ¹⁴C-choline into ¹⁴C-acetylcholine to a much greater extent than an equal dose of HC-3. taylorandfrancis.com This provides strong evidence for its role as a ChAc inhibitor in vivo. taylorandfrancis.com

The following tables summarize key findings from a comparative study between this compound and Hemicholinium-3.

Table 1: In Vitro Effects on Choline Acetyltransferase (ChAc) Activity

| Compound | Effect on ChAc Activity | I₅₀ Value |

| This compound | Inhibits ChAc activity | 1 x 10⁻⁵ M |

| Hemicholinium-3 | No inhibitory effect | - |

Data sourced from a study using rat brain homogenate as the enzyme source. taylorandfrancis.com

Table 2: In Vivo Effects on Brain Acetylcholine (ACh) and ¹⁴C-Choline Incorporation

| Compound (20 µg, intraventricular) | Reduction in Brain ACh | Reduction in ¹⁴C-Choline Incorporation into ¹⁴C-ACh |

| This compound | Significant reduction | ~84.5% |

| Hemicholinium-3 | Significant reduction | ~52% |

Data from studies conducted in rats. taylorandfrancis.com

These findings underscore the value of this compound as a specific and potent inhibitor of choline acetyltransferase, providing a distinct advantage for neuropharmacological research aimed at understanding the direct consequences of impaired acetylcholine synthesis.

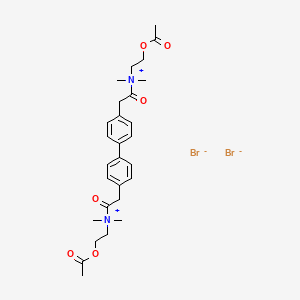

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40374-51-4 |

|---|---|

Molecular Formula |

C28H38Br2N2O6 |

Molecular Weight |

658.4 g/mol |

IUPAC Name |

2-acetyloxyethyl-[2-[4-[4-[2-[2-acetyloxyethyl(dimethyl)azaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide |

InChI |

InChI=1S/C28H38N2O6.2BrH/c1-21(31)35-17-15-29(3,4)27(33)19-23-7-11-25(12-8-23)26-13-9-24(10-14-26)20-28(34)30(5,6)16-18-36-22(2)32;;/h7-14H,15-20H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

QPULBBAOQANKLD-UHFFFAOYSA-L |

SMILES |

CC(=O)OCC[N+](C)(C)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](C)(C)CCOC(=O)C.[Br-].[Br-] |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C(=O)CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)[N+](C)(C)CCOC(=O)C.[Br-].[Br-] |

Synonyms |

acetyl-seco-hemicholinium-3 acetylseco HC-3 acetylsecohemicholinium-3 bromide |

Origin of Product |

United States |

Mechanistic Elucidation of Acetylseco Hemicholinium 3 Bromide Action

Distinction from Hemicholinium-3 (B1673050) (HC-3) Mechanism

A critical aspect of understanding Acetylsecohemicholinium-3-bromide is to differentiate its mechanism from that of the well-characterized compound, Hemicholinium-3 (HC-3). While structurally related, their primary molecular targets within the cholinergic system are distinct.

Hemicholinium-3: High-Affinity Choline (B1196258) Transporter (CHT1) Inhibition

Hemicholinium-3 is a potent and specific competitive inhibitor of the high-affinity choline transporter (CHT1). umich.edunih.govnih.gov This transporter is responsible for the uptake of choline into presynaptic cholinergic nerve terminals, a rate-limiting step in the synthesis of acetylcholine (B1216132) (ACh). umich.edunih.gov By blocking CHT1, HC-3 effectively curtails the supply of choline necessary for ACh synthesis, leading to a depletion of this crucial neurotransmitter. nih.govnih.gov The specific binding of radiolabeled HC-3 to brain membranes corresponds with the distribution of CHT1 activity, further solidifying its role as a CHT1-directed agent. nih.gov

Acetylsecohemicholinium-3-Bromide: Primary Inhibition of Choline Acetyltransferase (ChAT) Activity

In stark contrast to HC-3, Acetylsecohemicholinium-3-bromide's principal mechanism of action is the direct inhibition of Choline Acetyltransferase (ChAT), the enzyme that catalyzes the synthesis of acetylcholine from choline and acetyl-coenzyme A (acetyl-CoA). mdpi.com In vitro studies have demonstrated that while HC-3 has no significant inhibitory effect on ChAT activity, Acetylsecohemicholinium-3-bromide is an effective inhibitor of this enzyme. mdpi.com This fundamental difference in their primary targets underscores a significant divergence in their biochemical profiles.

Detailed Kinetic Analysis of Choline Acetyltransferase Inhibition

The inhibitory effect of Acetylsecohemicholinium-3-bromide on Choline Acetyltransferase has been characterized through detailed kinetic studies, revealing specific interactions with the enzyme's substrates.

Substrate Competition Profiles (e.g., Choline, Acetyl-CoA)

Kinetic analysis using rat brain homogenate as the enzyme source has elucidated the nature of Acetylsecohemicholinium-3-bromide's inhibition with respect to the two substrates of ChAT:

Competitive Inhibition with Choline: The compound acts as a competitive inhibitor with respect to choline. mdpi.com This suggests that Acetylsecohemicholinium-3-bromide likely binds to the choline-binding site on the ChAT enzyme, directly competing with the natural substrate.

Mixed Inhibition with Acetyl-CoA: In contrast, it displays a mixed pattern of inhibition with respect to acetyl-CoA. mdpi.com This indicates that the inhibitor can bind to both the free enzyme and the enzyme-acetyl-CoA complex, affecting both the enzyme's affinity for acetyl-CoA (Km) and its maximum reaction rate (Vmax). mdpi.com

Determination of Inhibitory Constants (e.g., IC50, Ki)

The potency of Acetylsecohemicholinium-3-bromide as a ChAT inhibitor has been quantified. In one study, using rat brain homogenate, the IC50 value—the concentration of the inhibitor required to reduce enzyme activity by 50%—was determined to be 1 x 10⁻⁵ M under specific substrate concentrations (10⁻² M choline and 6.4 x 10⁻⁴ M acetyl-CoA). mdpi.com

Further kinetic analysis provided values for the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for acetyl-CoA in the presence and absence of the inhibitor. Without the inhibitor, the Km for acetyl-CoA was 5.1 x 10⁻⁴ M and the Vmax was 0.28 µmol/g/min. In the presence of 1 x 10⁻⁵ M Acetylsecohemicholinium-3-bromide, the Km for acetyl-CoA increased to 1.4 x 10⁻³ M, and the Vmax decreased to 0.19 µmol/g/min, confirming the mixed inhibition profile. mdpi.com While a specific inhibitory constant (Ki) was not explicitly calculated in this particular study, the provided data allows for a thorough characterization of its inhibitory action.

Potential Secondary Mechanisms of Action

Beyond its primary role as a ChAT inhibitor, research suggests that Acetylsecohemicholinium-3-bromide may exert other effects on the cholinergic system.

Studies have shown that Acetylsecohemicholinium-3-bromide can inhibit the uptake of radiolabeled choline into brain synaptosomal fractions, an action it shares with HC-3. This suggests a potential secondary, albeit less potent, interaction with the high-affinity choline transporter.

Compound Reference Table

| Compound Name | Abbreviation | Primary Target |

| Acetylsecohemicholinium-3-bromide | AcHC-3 | Choline Acetyltransferase (ChAT) |

| Hemicholinium-3 | HC-3 | High-Affinity Choline Transporter (CHT1) |

| Acetylcholine | ACh | - |

| Acetyl-Coenzyme A | Acetyl-CoA | - |

| Choline | - | - |

Kinetic Data for Acetylsecohemicholinium-3-Bromide Inhibition of Choline Acetyltransferase

| Parameter | Value | Condition |

| IC50 | 1 x 10⁻⁵ M | Choline: 10⁻² M, Acetyl-CoA: 6.4 x 10⁻⁴ M |

| Km (Acetyl-CoA) | 5.1 x 10⁻⁴ M | No Inhibitor |

| Vmax (Acetyl-CoA) | 0.28 µmol/g/min | No Inhibitor |

| Km (Acetyl-CoA) | 1.4 x 10⁻³ M | With 1 x 10⁻⁵ M Acetylsecohemicholinium-3-bromide |

| Vmax (Acetyl-CoA) | 0.19 µmol/g/min | With 1 x 10⁻⁵ M Acetylsecohemicholinium-3-bromide |

Molecular and Cellular Pharmacology of Acetylseco Hemicholinium 3 Bromide

Target Identification and Characterization

The primary molecular targets of Acetylsecohemicholinium-3-bromide are integral to the presynaptic cholinergic terminal. Its actions are centered on the disruption of acetylcholine (B1216132) synthesis by targeting both the enzyme responsible for ACh production and the transporter for its essential precursor, choline (B1196258).

High-Affinity Choline Transporter (CHT1 / SLC5A7) Interactions

The most well-characterized action of the hemicholinium (B97416) family of compounds is the potent and specific inhibition of the high-affinity choline transporter (CHT1), also known as Solute Carrier Family 5 Member 7 (SLC5A7). nih.govnih.gov CHT1 is responsible for the uptake of choline from the synaptic cleft into the presynaptic neuron, a process that is the rate-limiting step in acetylcholine synthesis. nih.govcaldic.com

Acetylsecohemicholinium-3-bromide acts as a competitive inhibitor at the CHT1 transporter. nih.govcaldic.com This means it competes directly with choline for binding to the transporter, thereby blocking choline reuptake. caldic.com This inhibition is highly specific to the high-affinity, sodium-dependent transport system found in cholinergic neurons and is less effective on low-affinity choline transport systems present in other cells. nih.govnih.gov The consequence of this inhibition is a depletion of the choline precursor necessary for ACh synthesis.

| Target | Type of Interaction | Functional Consequence |

| Choline Acetyltransferase (ChAT) | Allosteric Modulation | Decreased efficiency of acetylcholine synthesis |

| High-Affinity Choline Transporter (CHT1/SLC5A7) | Competitive Inhibition | Blockade of choline reuptake into presynaptic terminals |

Regulation of Acetylcholine Synthesis Pathways

By targeting both ChAT and CHT1, Acetylsecohemicholinium-3-bromide profoundly disrupts the synthesis of acetylcholine. This disruption manifests as altered choline utilization and availability of acetyl-CoA, ultimately leading to reduced levels of endogenous acetylcholine.

Effects on Endogenous Acetylcholine Levels in Model Systems

The functional consequence of inhibiting CHT1 and modulating ChAT is a significant reduction in the levels of acetylcholine within cholinergic neurons. In various experimental models, the administration of hemicholinium-3 (B1673050) leads to a depletion of acetylcholine stores, particularly under conditions of high neuronal activity or stimulation. nih.govnih.gov For instance, intracerebroventricular injection of HC-3 in rats has been shown to dramatically reduce cerebral ACh levels. nih.gov One study found that a 10 microgram injection of HC-3 decreased rat cerebral ACh levels from 28.4 to 5.4 nmoles per gram of wet tissue. nih.gov This depletion is a direct result of the synthesis machinery being unable to keep pace with the release and degradation of the neurotransmitter. nih.gov

| Model System | Effect of HC-3 Administration | Reference |

| Cat Superior Cervical Ganglion | Depletion of acetylcholine stores with stimulation | nih.gov |

| Rat Brain | Reduction of cerebral acetylcholine levels from 28.4 to 5.4 nmoles/g | nih.gov |

Cholinergic Synaptic Function Modulation

The depletion of acetylcholine stores by Acetylsecohemicholinium-3-bromide has profound effects on cholinergic synaptic function. The primary effect is a progressive failure of synaptic transmission. nih.gov This is not an immediate block of neurotransmitter release, but rather a gradual decline as the readily releasable pool of acetylcholine is exhausted and cannot be replenished due to the synthesis blockade. nih.gov

This modulation of synaptic function is dependent on the activity of the synapse. At rest, the effects may be minimal. However, with repetitive stimulation, the failure of transmission becomes apparent. nih.gov This activity-dependent nature underscores that the compound's primary effect is on the synthesis of new acetylcholine, rather than on the release mechanism itself. The modulation of cholinergic signaling can have widespread consequences on neural networks, affecting processes from muscle contraction at the neuromuscular junction to higher cognitive functions in the brain like memory and attention. youtube.comnih.govplos.org

Presynaptic Mechanisms Affecting Neurotransmitter Release

Acetylsecohemicholinium-3-bromide (AcHC-3), a synthetic derivative of hemicholinium-3 (HC-3), exerts its primary influence on cholinergic neurotransmission through potent presynaptic inhibition. Its mechanisms are centered on the disruption of acetylcholine (ACh) synthesis, thereby limiting the availability of this critical neurotransmitter for release at the nerve terminal.

The principal action of AcHC-3 is the inhibition of high-affinity choline transport into the presynaptic terminal. iastate.edu This transport process is a crucial rate-limiting step for the synthesis of acetylcholine, as it provides the necessary choline substrate. By competitively blocking the choline transporter, AcHC-3 effectively starves the neuron of the raw material required for ACh production. This leads to a progressive depletion of the acetylcholine stores within the presynaptic terminal.

Furthermore, AcHC-3 has been identified as a potent inhibitor of choline acetyltransferase (ChAT), the enzyme responsible for catalyzing the synthesis of acetylcholine from choline and acetyl-coenzyme A. This dual action of inhibiting both choline uptake and its subsequent enzymatic conversion into acetylcholine makes AcHC-3 a highly effective inhibitor of cholinergic function. This inhibitory action on ACh synthesis has been demonstrated in various preparations, including minced mouse brain. iastate.edu

The consequence of diminished acetylcholine synthesis is a reduction in the pool of acetylcholine available for packaging into synaptic vesicles and subsequent release upon nerve stimulation. This ultimately leads to a failure of neuromuscular and ganglionic transmission. iastate.edu

| Feature | Description | Reference |

| Primary Target | High-affinity choline transport system | iastate.edu |

| Enzymatic Inhibition | Choline Acetyltransferase (ChAT) | |

| Mechanism of Action | Competitive inhibition of choline uptake and enzymatic synthesis of acetylcholine. | iastate.edu |

| Physiological Consequence | Depletion of presynaptic acetylcholine stores, leading to transmission failure. | iastate.edu |

Modulation of Quantal Release Parameters

The presynaptic inhibition of acetylcholine synthesis by Acetylsecohemicholinium-3-bromide has direct implications for the parameters of quantal release at cholinergic synapses. While direct, detailed studies quantifying the specific effects of AcHC-3 on all quantal parameters are limited, the established mechanism of action allows for well-founded inferences regarding its impact.

The fundamental unit of neurotransmitter release is the "quantum," which corresponds to the amount of neurotransmitter contained within a single synaptic vesicle. The key parameters governing this process are quantal size (the postsynaptic response to a single quantum), quantal content (the number of quanta released per nerve impulse), and the probability of release.

Given that AcHC-3 inhibits the synthesis of acetylcholine, it is expected to primarily affect the quantal size . By reducing the amount of acetylcholine available within the presynaptic terminal, the concentration of acetylcholine packaged into each synaptic vesicle would decrease. This would result in a smaller postsynaptic response to the release of a single vesicle, manifesting as a reduction in the amplitude of miniature end-plate potentials (MEPPs).

Consequently, a reduction in quantal size would lead to a decrease in the quantal content of end-plate potentials (EPPs) for a given nerve stimulus, even if the number of vesicles released remains unchanged. This would contribute significantly to the observed neuromuscular blockade. The compound's impact on the probability of release , which is the likelihood that a synaptic vesicle will fuse with the presynaptic membrane in response to an action potential, is less direct and not as clearly established from its primary mechanism of inhibiting ACh synthesis.

| Quantal Parameter | Expected Effect of Acetylsecohemicholinium-3-Bromide | Rationale |

| Quantal Size (q) | Decrease | Inhibition of acetylcholine synthesis leads to less acetylcholine being packaged into each synaptic vesicle. |

| Quantal Content (m) | Decrease | A reduction in quantal size directly contributes to a smaller overall release of neurotransmitter per nerve impulse. |

| Probability of Release (p) | Not directly established | The primary mechanism of action is on acetylcholine synthesis, not directly on the vesicle release machinery. |

Application of Acetylseco Hemicholinium 3 Bromide in Experimental Neurobiology

In Vitro Model Systems for Cholinergic Research

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of action of neuroactive compounds. The application of Acetylseco hemicholinium-3-bromide in these systems has been pivotal in characterizing its enzymatic inhibition profile.

Studies utilizing rat brain homogenates as a source of choline (B1196258) acetyltransferase have been fundamental in elucidating the inhibitory properties of this compound. In this preparation, the compound has been shown to be a potent inhibitor of ChAc activity. Kinetic analyses have revealed that this compound acts as a competitive inhibitor with respect to choline and a mixed inhibitor with respect to acetyl-CoA.

In a key study, the inhibitory concentration (I₅₀) of this compound was determined to be 1 x 10⁻⁵ M when choline was present at a concentration of 10⁻⁴ M and acetyl-CoA at 6.4 x 10⁻⁴ M. In contrast, its parent compound, hemicholinium-3 (B1673050), showed no inhibitory effects on ChAc activity under the same conditions.

Table 1: In Vitro Inhibition of Rat Brain Choline Acetyltransferase (ChAc) by this compound

| Parameter | Value | Substrate Concentrations | Enzyme Source |

|---|---|---|---|

| I₅₀ | 1 x 10⁻⁵ M | Choline: 10⁻⁴ M, Acetyl-CoA: 6.4 x 10⁻⁴ M | Rat Brain Homogenate |

| Inhibition Type (vs. Choline) | Competitive | N/A | Rat Brain Homogenate |

| Inhibition Type (vs. Acetyl-CoA) | Mixed | N/A | Rat Brain Homogenate |

Currently, there is a lack of specific research literature detailing the application of this compound in synaptosomal preparations or studies focused on its direct effects on isolated nerve endings. Research in this area has predominantly focused on its parent compound, hemicholinium-3.

Ex Vivo and In Vivo Animal Model Applications (Non-Clinical Focus)

The administration of this compound to animal models has provided insights into its effects on the cholinergic system at a systemic level.

In vivo studies in rats have demonstrated the potent effects of this compound on brain acetylcholine (B1216132) levels. When administered intraventricularly, the compound leads to a significant reduction in total brain acetylcholine content. For instance, doses ranging from 1-20 µg can reduce total brain acetylcholine by up to 50% of normal levels within 30 to 60 minutes.

Furthermore, this compound has been shown to markedly reduce the incorporation of radiolabeled choline into acetylcholine. In one study, a 20 µg intraventricular dose reduced the incorporation of ¹⁴C-choline into ¹⁴C-acetylcholine by 84.5%, indicating a profound disruption of acetylcholine synthesis. This effect was significantly more pronounced than that of an equivalent dose of hemicholinium-3, which reduced incorporation by 52%.

Table 2: In Vivo Effects of Intraventricular this compound in Rats

| Effect | Dose | Observation | Time to Max Effect |

|---|---|---|---|

| Reduction in Total Brain Acetylcholine | 1-20 µg | Up to 50% decrease from normal levels | 30-60 minutes |

| Reduction in ¹⁴C-Choline Incorporation into ¹⁴C-Acetylcholine | 20 µg | 84.5% reduction compared to control | Not Specified |

There is no specific research available on the application or effects of this compound in the neural circuits of invertebrates such as Aplysia californica. Studies on hemicholinium (B97416) compounds in this model have focused on hemicholinium-3.

Use as a Tool for Depleting Acetylcholine in Specific Brain Regions

This compound (Acetylseco HC-3) serves as a valuable pharmacological tool in neurobiological research for the targeted depletion of acetylcholine (ACh) in the brain. umich.edu When administered directly into the cerebral ventricles of animal models, such as rats, it effectively bypasses the blood-brain barrier and avoids peripheral effects, allowing for a focused study of the central cholinergic system. umich.edu

Research has demonstrated that intraventricular administration of Acetylseco HC-3 leads to a significant reduction in total brain ACh content, with the maximum depletion of up to 50% of normal levels occurring within 30 to 60 minutes after injection. umich.edu This effect is dose-dependent and makes the compound a potent tool for inducing a temporary and controlled cholinergic deficit. umich.edu

The primary mechanism behind this depletion is the inhibition of the enzyme choline acetyltransferase (ChAc). umich.edunih.gov Acetylseco HC-3 acts as a direct inhibitor of ChAc, the enzyme responsible for synthesizing acetylcholine from choline and acetyl coenzyme A. umich.edu In vitro studies using rat brain homogenate confirm that Acetylseco HC-3 effectively inhibits ChAc activity, whereas the related compound hemicholinium-3 (HC-3) shows no such inhibitory effect. umich.edu Specifically, Acetylseco HC-3 functions as a mixed inhibitor concerning acetyl CoA and a competitive inhibitor concerning choline. umich.edu

This distinct mechanism of action differentiates Acetylseco HC-3 from HC-3, which primarily works by blocking the high-affinity reuptake of choline into the presynaptic terminal, thereby limiting the substrate available for ACh synthesis. medchemexpress.comwikipedia.org The ability of Acetylseco HC-3 to directly inhibit the synthesis enzyme provides researchers with an alternative method to disrupt cholinergic neurotransmission, allowing for a more comprehensive understanding of the different stages of ACh metabolism.

Comparative studies have shown that while both compounds reduce brain ACh levels, Acetylseco HC-3 is more potent in this regard and is also less toxic than HC-3. umich.edu This lower toxicity, combined with its potent and rapid action, makes Acetylseco HC-3 a particularly useful agent for experiments aimed at investigating the acute effects of central acetylcholine depletion. umich.edu

| Compound | Primary Mechanism of Action | Effect on Brain ACh Levels | Effect on 14C-Choline Incorporation into 14C-ACh | Relative Toxicity |

|---|---|---|---|---|

| This compound (Acetylseco HC-3) | Inhibition of Choline Acetyltransferase (ChAc) | Reduction up to 50% of normal; more potent than HC-3 at lower doses | Reduced by 84.5% | Less toxic than HC-3 |

| Hemicholinium-3 (HC-3) | Inhibition of high-affinity choline transport | Reduction up to 50% of normal | Reduced by 52% | More toxic than Acetylseco HC-3 |

Advanced Methodologies in the Study of Acetylseco Hemicholinium 3 Bromide

Radiotracer Techniques for Choline (B1196258) and Acetylcholine (B1216132) Metabolism Assessment

Radiotracer techniques are fundamental in elucidating the metabolic pathways and transport mechanisms affected by Acetylseco hemicholinium-3-bromide. These methods offer high sensitivity for tracking the fate of specific molecules within biological systems.

¹⁴C-Choline Incorporation Studies

A key method to assess the impact of this compound on acetylcholine (ACh) synthesis is through ¹⁴C-Choline incorporation studies. This technique directly measures the rate at which radiolabeled choline is taken up by neurons and converted into ACh.

In studies using rat brain tissue, the intraventricular administration of this compound has been shown to significantly inhibit the incorporation of ¹⁴C-Choline into ¹⁴C-ACh. taylorandfrancis.com Research has demonstrated that a 20 µg dose of this compound can reduce the incorporation of ¹⁴C-Choline into ¹⁴C-ACh to a mere 15.5% of the control levels. taylorandfrancis.com This is a substantially more potent inhibition compared to its parent compound, hemicholinium-3 (B1673050) (HC-3), which at the same dose only reduced incorporation to 48.0% of the control. taylorandfrancis.com

Interestingly, these studies also revealed that the extractable free pool of ¹⁴C-Choline was significantly higher in the presence of this compound (157.5% of control) compared to HC-3 (118.4% of control). taylorandfrancis.com This suggests that while both compounds impede ACh synthesis, this compound does so more effectively at the level of the enzymatic conversion of choline, leading to a greater accumulation of unused radiolabeled choline.

Table 1: Comparative Effects of this compound and Hemicholinium-3 on ¹⁴C-Choline Incorporation

| Compound | Dose (µg, intraventricular) | ¹⁴C-ACh Synthesis (% of Control) | Free ¹⁴C-Choline Pool (% of Control) |

|---|---|---|---|

| This compound | 20 | 15.5 | 157.5 |

| Hemicholinium-3 | 20 | 48.0 | 118.4 |

Synthesis and Application of Radiolabeled Analogs for Receptor/Transporter Mapping (e.g., ¹¹C- or ¹⁸F-labeled Hemicholinium-3)

While specific radiolabeled analogs of this compound are not extensively documented in the literature, the techniques developed for its parent compound, hemicholinium-3, provide a clear blueprint for such investigations. The synthesis of positron emission tomography (PET) radiotracers, such as [¹¹C]hemicholinium-3 and [¹⁸F]hemicholinium-3, has been a significant advancement in mapping the distribution and density of high-affinity choline transporters (CHTs). nih.gov

The synthesis of these radiolabeled HC-3 analogs typically involves a solid-phase extraction technique using a cation-exchange cartridge. nih.gov These radiotracers have been utilized in preclinical PET imaging studies, for instance in rat models with glioma, to visualize areas of high choline uptake. nih.gov While these specific tracers showed low brain uptake, they demonstrated accumulation in the heart and tumors, indicating their potential for peripheral and oncologic imaging. nih.gov The development of similar ¹¹C- or ¹⁸F-labeled this compound analogs would be a logical next step to investigate its binding sites and potential for in vivo imaging, particularly given its distinct mechanism of action as a choline acetyltransferase inhibitor.

Biochemical Assays for Enzyme Activity and Substrate Quantification

Biochemical assays are crucial for quantifying the direct effects of this compound on the enzymatic machinery of acetylcholine metabolism and the resulting concentrations of key neurochemicals.

Choline Acetyltransferase Activity Measurement

A defining characteristic of this compound is its direct inhibitory effect on choline acetyltransferase (ChAT), the enzyme responsible for the synthesis of acetylcholine from choline and acetyl-CoA. taylorandfrancis.com In vitro studies using rat brain homogenates have conclusively shown that this compound inhibits ChAT activity, whereas hemicholinium-3 has no such effect. taylorandfrancis.com

Kinetic analyses have revealed that this compound acts as a mixed inhibitor with respect to acetyl-CoA and a competitive inhibitor with respect to choline. taylorandfrancis.com The concentration of this compound required for 50% inhibition (I₅₀) of ChAT activity has been determined to be approximately 1 x 10⁻⁵ M under specific substrate concentrations (10⁻⁴ M choline and 6.4 x 10⁻⁴ M acetyl-CoA). taylorandfrancis.com

Table 2: In Vitro Inhibition of Choline Acetyltransferase (ChAT) by this compound

| Compound | Substrate Concentrations | I₅₀ Value |

|---|---|---|

| This compound | Choline: 10⁻⁴ M, Acetyl-CoA: 6.4 x 10⁻⁴ M | 1 x 10⁻⁵ M |

Acetylcholine and Choline Concentration Determination

The ultimate consequence of inhibiting both choline uptake (indirectly) and acetylcholine synthesis (directly) is a reduction in the levels of acetylcholine in the brain. The in vivo effects of this compound on total brain ACh concentrations have been investigated following intraventricular administration in rats.

These studies have shown that this compound is more potent than HC-3 in reducing brain ACh levels. taylorandfrancis.com For instance, lower doses of this compound were required to produce a significant depletion of ACh compared to HC-3. taylorandfrancis.com Both compounds, at a dose of 20 µg, led to a maximal reduction of brain ACh to about 50% of normal levels within 30 to 60 minutes after injection. taylorandfrancis.com The ability to directly measure these changes in neurotransmitter levels provides a critical link between the biochemical actions of the compound and its potential physiological and behavioral effects.

Electrophysiological Techniques for Synaptic Transmission Analysis

Electrophysiological techniques offer a real-time view of how a compound affects the functional properties of synapses. While specific electrophysiological data for this compound is scarce, the extensive research on hemicholinium-3 at the neuromuscular junction provides a framework for how such studies would be conducted and the parameters that would be of interest.

These techniques typically involve recording electrical signals from nerve and muscle preparations to assess synaptic transmission. Key parameters analyzed include:

End-Plate Potentials (EPPs): EPPs are the depolarizations of the postsynaptic membrane caused by the release of a quantum of acetylcholine. wikipedia.org Studies on HC-3 have shown that it causes a frequency-dependent reduction in the amplitude of EPPs, consistent with a presynaptic mechanism of action that limits the availability of acetylcholine for release. nih.gov

Miniature End-Plate Potentials (MEPPs): MEPPs are small, spontaneous depolarizations of the postsynaptic membrane caused by the leakage of a single quantum of acetylcholine. wikipedia.org Analysis of MEPPs in the presence of a compound can reveal effects on the size of the acetylcholine quantum or the sensitivity of the postsynaptic receptors. In studies with HC-3, the primary effect is a reduction in the rate of MEPP occurrence during prolonged stimulation, reflecting the depletion of readily releasable acetylcholine stores.

Quantal Content: This is a measure of the number of acetylcholine vesicles released by a nerve impulse. By analyzing the ratio of the EPP amplitude to the MEPP amplitude, researchers can determine if a drug affects the number of quanta released. For HC-3, a decrease in quantal content is a hallmark of its effect on acetylcholine synthesis and availability.

Given that this compound also leads to a depletion of acetylcholine, it would be expected to produce similar, and likely more pronounced, effects on these electrophysiological parameters due to its dual mechanism of action.

Miniature Post-Synaptic Current (MPSC) Analysis

Miniature Post-Synaptic Currents (MPSCs) are small electrical currents in a postsynaptic neuron that result from the spontaneous release of a single vesicle of neurotransmitter from the presynaptic terminal. The analysis of MPSCs provides critical insights into the fundamental units of synaptic transmission. Studying the frequency and amplitude of MPSCs can reveal whether a compound's effects are primarily presynaptic (affecting neurotransmitter release) or postsynaptic (affecting receptor sensitivity).

In the context of this compound, MPSC analysis would be invaluable. As an inhibitor of choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine, a key hypothesis would be that the compound reduces the amount of ACh packaged into synaptic vesicles. This would be expected to manifest as a decrease in the amplitude of miniature excitatory post-synaptic currents (mEPSCs) at cholinergic synapses, as each vesicle would contain less neurotransmitter. The frequency of mEPSCs might remain unchanged initially, as this reflects the probability of vesicle release, which is not the primary target of the compound.

| Parameter | Expected Effect of this compound | Rationale |

| MPSC Amplitude | Decrease | Reduced synthesis of acetylcholine leads to less neurotransmitter per vesicle. |

| MPSC Frequency | No significant change | The primary mechanism is inhibition of synthesis, not the probability of vesicle release. |

This table represents a hypothetical application of MPSC analysis to this compound based on its known mechanism.

Evoked Post-Synaptic Current (EPSC/IPSC) Recording

Evoked Post-Synaptic Currents (EPSCs for excitatory and IPSCs for inhibitory) are recorded in a postsynaptic neuron following the electrical stimulation of a presynaptic neuron. This technique allows for the study of neurotransmission in response to an action potential, providing a more holistic view of synaptic function than MPSC analysis alone. By analyzing the amplitude, kinetics, and paired-pulse ratio of evoked currents, researchers can gain a comprehensive understanding of a compound's influence on synaptic strength and plasticity.

For this compound, recording evoked currents at a cholinergic synapse would likely demonstrate a progressive reduction in the amplitude of the EPSC over a train of stimuli. This "synaptic depression" would occur because the readily releasable pool of acetylcholine-filled vesicles would be depleted, and the inhibited synthesis pathway would be unable to replenish the supply at a sufficient rate. This effect would be more pronounced at higher stimulation frequencies.

| Parameter | Expected Effect of this compound | Rationale |

| Evoked PSC Amplitude | Progressive Decrease | Depletion of readily releasable vesicles containing acetylcholine with impaired replenishment due to synthesis inhibition. |

| Paired-Pulse Ratio | Potential Increase | A higher ratio of the second response to the first could indicate a presynaptic mechanism involving a reduced probability of release for the initial stimulus. |

This table outlines the anticipated outcomes of EPSC/IPSC recordings under the influence of this compound, derived from its function as a choline acetyltransferase inhibitor.

Computational Modeling and Molecular Dynamics Simulations of Compound-Target Interactions

Computational approaches, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding the precise interactions between a drug and its biological target at an atomic level. These simulations can model the dynamic behavior of a compound binding to its target protein, providing insights into the binding affinity, conformational changes induced, and the specific amino acid residues involved in the interaction.

In the case of this compound, the primary target is choline acetyltransferase. An MD simulation would involve creating a three-dimensional model of the compound and the enzyme and then simulating their interaction over time in a virtual environment that mimics physiological conditions. Such a simulation could:

Predict the binding pose: Determine the most stable orientation of this compound within the active site of choline acetyltransferase.

Identify key interactions: Pinpoint the specific hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the binding.

Elucidate the mechanism of inhibition: A 1973 study suggested that this compound is a mixed inhibitor of acetyl CoA and a competitive inhibitor of choline. umich.edu MD simulations could visually and energetically detail how the compound interferes with the binding of both substrates.

While specific MD simulation studies for this compound are not currently published, the data from such a study would be invaluable for the rational design of more potent and specific inhibitors of choline acetyltransferase.

| Simulation Parameter | Information Gained for this compound |

| Binding Free Energy | Quantitative measure of the affinity of the compound for choline acetyltransferase. |

| Root Mean Square Deviation (RMSD) | Insight into the conformational stability of the enzyme upon compound binding. |

| Radial Distribution Function | Analysis of the proximity and interaction of specific atoms of the compound with residues in the enzyme's active site. |

This table illustrates the potential insights that could be derived from molecular dynamics simulations of this compound with its target enzyme, choline acetyltransferase.

Future Research Directions and Unanswered Questions

Elucidation of Regulatory Mechanisms Governing Acetylseco Hemicholinium-3-Bromide Efficacy

The precise mechanisms that regulate the efficacy of this compound are not fully understood. While its primary action is the inhibition of choline (B1196258) acetyltransferase, the factors influencing the degree and duration of this inhibition in different neuronal populations and under various physiological conditions are still under investigation. nih.govumich.edu

Future research should focus on:

Investigating the role of cellular signaling pathways: Studies have shown that protein kinase C (PKC) and protein kinase A (PKA) can up-regulate ChAT activity. nih.gov It is crucial to determine if these or other signaling cascades modulate the binding or inhibitory action of this compound on ChAT.

Exploring the influence of substrate and cofactor availability: The intracellular concentrations of choline and acetyl-CoA are critical for acetylcholine (B1216132) synthesis. researchgate.net Research is needed to understand how variations in the levels of these precursors affect the inhibitory potency of this compound.

Examining the impact of post-translational modifications of ChAT: The activity of choline acetyltransferase can be influenced by modifications such as phosphorylation. Understanding how these modifications alter the enzyme's conformation and affinity for inhibitors like this compound is a key area for future inquiry.

Exploration of Novel Binding Sites or Off-Target Interactions in Non-Cholinergic Systems

While this compound is primarily recognized as a ChAT inhibitor, the possibility of its interaction with other molecular targets cannot be dismissed. nih.gov The parent compound, hemicholinium-3 (B1673050), is known to have effects beyond the inhibition of choline uptake, including interactions with presynaptic nicotinic acetylcholine receptors. wikipedia.orgnih.gov

Key research questions include:

Does this compound interact with other transporters or receptors? A comprehensive screening of this compound against a panel of receptors and transporters, particularly those with structural similarities to the choline transporter or ChAT, could reveal novel binding partners.

What are the functional consequences of any identified off-target interactions? If novel binding sites are discovered, it will be essential to elucidate the downstream effects of these interactions in non-cholinergic systems, which could range from alterations in ion channel function to modulation of non-cholinergic neurotransmission. nih.gov

Development of Next-Generation Choline Acetyltransferase Inhibitors based on the this compound Scaffold

The chemical structure of this compound provides a foundation for the design of new and improved ChAT inhibitors. nih.govnih.gov By modifying its structure, it may be possible to develop compounds with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

Future development efforts could include:

Structure-Activity Relationship (SAR) studies: Systematically modifying different parts of the this compound molecule and assessing the impact on ChAT inhibition can identify key chemical features responsible for its activity. nih.gov This knowledge can guide the design of more potent inhibitors.

Computational modeling and virtual screening: Utilizing the known structure of choline acetyltransferase, computational approaches can be employed to design and screen virtual libraries of compounds based on the this compound scaffold. researchgate.netnih.gov This can accelerate the discovery of novel inhibitor candidates.

Improving blood-brain barrier permeability: A significant challenge for many centrally acting drugs is their ability to cross the blood-brain barrier. Future medicinal chemistry efforts could focus on modifying the physicochemical properties of this compound analogs to enhance their brain penetration. researchgate.net

Integration with Multi-Omics Approaches to Understand System-Level Effects

The advent of "omics" technologies, such as genomics, proteomics, and metabolomics, offers an unprecedented opportunity to understand the system-level effects of pharmacological agents. wikipedia.orgyoutube.com Applying these approaches to the study of this compound can provide a holistic view of its impact on cellular and organismal function.

Future research in this area should involve:

Transcriptomic analysis: Examining changes in gene expression in response to this compound treatment can reveal compensatory mechanisms and identify novel pathways affected by ChAT inhibition. nih.gov

Proteomic and metabolomic profiling: Analyzing alterations in the proteome and metabolome can provide direct insights into the functional consequences of inhibiting acetylcholine synthesis, identifying downstream protein and metabolite changes. nih.gov

Integrative multi-omics analysis: Combining data from different omics platforms can create a comprehensive network model of the cellular response to this compound, revealing complex interactions and feedback loops that would be missed by single-omic studies. nih.gov

Application in New In Vitro or Ex Vivo Organoid/Organ-on-Chip Models for Cholinergic Research

Recent advances in three-dimensional (3D) cell culture have led to the development of organoids and organ-on-a-chip models that more accurately recapitulate the complex microenvironment of tissues and organs. nih.govucsd.edutechnologynetworks.comyoutube.com These models provide powerful platforms for studying the effects of compounds like this compound in a more physiologically relevant context.

Future applications include:

Studying cholinergic synapse development and function in brain organoids: Human brain organoids that develop cholinergic neurons can be used to investigate the role of acetylcholine in neural circuit formation and function, and how this is perturbed by this compound. nih.gov

Modeling diseases with cholinergic deficits: Organoids derived from patients with neurodegenerative diseases characterized by cholinergic dysfunction, such as Alzheimer's disease, can be used to study disease mechanisms and to test the potential therapeutic effects of modulating acetylcholine levels. mdpi.com

Developing high-throughput screening platforms: Organ-on-a-chip technology can be used to create microfluidic devices that mimic the structure and function of the neuromuscular junction or other cholinergic synapses. wikipedia.org These platforms could be used for the high-throughput screening of next-generation ChAT inhibitors based on the this compound scaffold.

Q & A

Q. How can researchers determine the optimal dosage range for this compound in ChAT inhibition studies?

- Methodological Answer : Construct dose-response curves using logarithmic concentration scales (e.g., 10⁻⁸ M to 10⁻³ M). Compare the IC₅₀ values of this compound with Hemicholinium-3, as shown in Figure 1 of . Note that this compound exhibits steeper efficacy decline at mid-range concentrations (10⁻⁶ M to 10⁻⁴ M), requiring tighter replication controls .

Q. What protocols ensure reproducibility when quantifying this compound’s effects in enzymatic assays?

- Methodological Answer :

- Standardization : Use validated ChAT assay kits with internal controls (e.g., positive/negative inhibitors).

- Data Recording : Document buffer composition (e.g., pH, ion concentration) and sample preparation steps per .

- Replication : Perform triplicate measurements and include inter-lab validation using platforms like protocols.io .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported efficacy data for this compound across studies?

- Methodological Answer : Conduct a systematic review with meta-analysis:

- Search Strategy : Use Boolean operators (AND/OR) in databases like PubMed, EMBASE, and SciFinder to filter studies by methodology (e.g., "choline acetyltransferase inhibition" AND "dose-response").

- Bias Assessment : Apply tools like SYRCLE’s risk-of-bias tool for animal studies to evaluate experimental rigor.

- Data Synthesis : Compare IC₅₀ values across studies, adjusting for variables like assay type or species differences .

Q. What mixed-methods approaches can integrate qualitative and quantitative data in neuropharmacological studies involving this compound?

- Methodological Answer : Combine quantitative dose-response analyses with qualitative mechanistic insights :

- Quantitative : Measure ChAT inhibition rates via fluorometric assays.

- Qualitative : Use molecular docking simulations to explore structural interactions between this compound and ChAT’s active site.

Triangulate findings using software like GraphPad Prism (quantitative) and PyMOL (qualitative), ensuring alignment with ’s guidance on methodological integration .

Q. How can systematic reviews address gaps in the literature on this compound’s long-term neurotoxic effects?

- Methodological Answer :

- Grey Literature Inclusion : Search preprints (e.g., bioRxiv) and conference abstracts for unpublished data.

- Data Extraction : Use PRISMA guidelines to screen studies, focusing on endpoints like neuronal viability post-chronic exposure.

- Meta-Regression : Analyze dose-duration relationships, noting thresholds for toxicity (e.g., >10⁻⁵ M over 72 hours) .

Methodological and Ethical Considerations

Q. What ethical standards apply to animal studies using this compound?

- Methodological Answer :

- 3Rs Compliance : Follow Replacement, Reduction, and Refinement principles. For example, use in vitro models (e.g., SH-SY5Y cells) before progressing to rodents.

- IACUC Approval : Submit detailed protocols addressing humane endpoints and anesthesia during surgical procedures.

- Data Transparency : Publish negative results to avoid publication bias .

Q. How should researchers validate analytical methods for quantifying this compound in biological samples?

- Methodological Answer :

- Linearity and Sensitivity : Test HPLC or LC-MS/MS methods across expected concentration ranges (e.g., 1–100 ng/mL).

- Recovery Rates : Spike samples with known quantities and calculate recovery (target: 85–115%).

- Inter-Lab Validation : Share protocols with collaborators via platforms like Zenodo to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.